Bomin-1 Bomin-1 It is a selective irreversible inhibitor of carboxylesterases. bis(p-nitrophenyl)phosphate, synthetic
BOMIN-1(cas 4081-22-5) is a selective irreversible inhibitor of carboxylesterases. bis(p-nitrophenyl)phosphate,synthetic
Brand Name: Vulcanchem
CAS No.: 4081-22-5
VCID: VC20742701
InChI: InChI=1S/C9H11O4P/c1-2-12-14(10)7-11-8-5-3-4-6-9(8)13-14/h3-6H,2,7H2,1H3
SMILES: CCOP1(=O)COC2=CC=CC=C2O1
Molecular Formula: C9H11O4P
Molecular Weight: 214.15 g/mol

Bomin-1

CAS No.: 4081-22-5

VCID: VC20742701

Molecular Formula: C9H11O4P

Molecular Weight: 214.15 g/mol

Purity: 95 % (HPLC, TLC)

* For research use only. Not for human or veterinary use.

Bomin-1 - 4081-22-5

Description

Bomin-1 is a phosphorus-containing heterocyclic compound with the molecular formula C9H11O4PC_9H_{11}O_4P and a molecular weight of 214.16 g/mol. It is characterized by its benzodioxaphosphinine ring system, which gives it unique chemical and biological properties. The compound exists as a viscous liquid and is primarily known for its role as a selective irreversible inhibitor of carboxylesterases, enzymes that hydrolyze ester bonds in various biochemical pathways .

Synthesis of Bomin-1

3.1 Laboratory Synthesis
Bomin-1 is synthesized through controlled chemical reactions involving specific precursors:

  • Reaction Conditions: Ultrasound-assisted synthesis with catalytic amounts of copper(I) iodide (CuI).

  • Mechanism: The process involves the isomerization of intermediate alkenes to form the benzodioxaphosphinine ring structure.

This method ensures high selectivity and yield while minimizing byproducts.

3.2 Industrial Production
For large-scale production:

  • Continuous flow reactors are employed to optimize reaction conditions such as temperature, pressure, and catalyst concentration.

  • Techniques like chromatography are used to enhance purity levels.

Industrial methods aim to scale up laboratory techniques while maintaining consistency in quality .

Applications of Bomin-1

4.1 Scientific Research
Bomin-1 serves as a precursor in synthesizing other phosphorus-containing compounds, making it valuable in organic and medicinal chemistry research.

4.2 Medicinal Potential
Preliminary studies suggest Bomin-1 may have anti-inflammatory and anticancer properties due to its ability to inhibit carboxylesterases, which play roles in various metabolic processes .

4.3 Industrial Use
The compound is utilized in developing flame retardants and materials with enhanced thermal stability, highlighting its importance in materials science.

Mechanism of Action

Bomin-1 functions as an irreversible inhibitor of carboxylesterases:

  • Binding Mechanism: It covalently binds to the enzyme's active site, rendering it inactive.

  • Biological Impact: This inhibition affects biochemical pathways involving ester hydrolysis, which can alter metabolic activities and cellular functions.

This mechanism underpins its potential therapeutic applications and industrial utility .

Research Findings on Bomin-1

PropertyDetails
Molecular FormulaC9H11O4PC_9H_{11}O_4P
Molecular Weight214.16 g/mol
Synthesis MethodUltrasound-assisted reaction with CuI catalyst
Biological ActivitySelective irreversible inhibition of carboxylesterases
ApplicationsPrecursor in synthesis, flame retardants, potential medicinal properties

Safety and Handling

While no comprehensive toxicological data is available for Bomin-1, its use as an enzyme inhibitor suggests potential bioactivity that requires careful handling:

  • Use personal protective equipment (PPE) during laboratory handling.

  • Store at controlled temperatures to maintain stability.

Safety data sheets (SDS) are recommended for detailed handling guidelines .

CAS No. 4081-22-5
Product Name Bomin-1
Molecular Formula C9H11O4P
Molecular Weight 214.15 g/mol
IUPAC Name 2-ethoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide
Standard InChI InChI=1S/C9H11O4P/c1-2-12-14(10)7-11-8-5-3-4-6-9(8)13-14/h3-6H,2,7H2,1H3
Standard InChIKey FVYVGKDBCDSLSD-UHFFFAOYSA-N
SMILES CCOP1(=O)COC2=CC=CC=C2O1
Canonical SMILES CCOP1(=O)COC2=CC=CC=C2O1
Appearance Viscous liquid
Purity 95 % (HPLC, TLC)
Synonyms 2-Ethoxy-4H-1,3,2-benzodioxaphosphorin-2-oxid
Reference - Patent USSR 06.22.1985. N 1187444
PubChem Compound 4459266
Last Modified Feb 18 2024

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